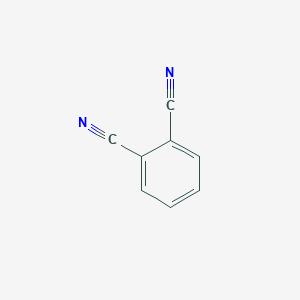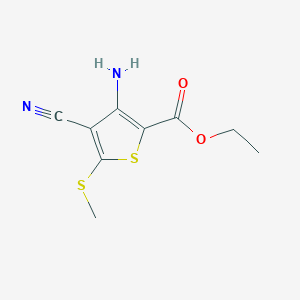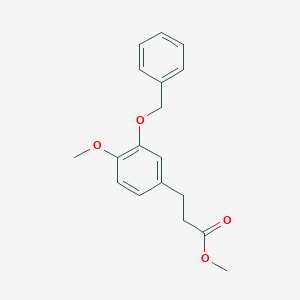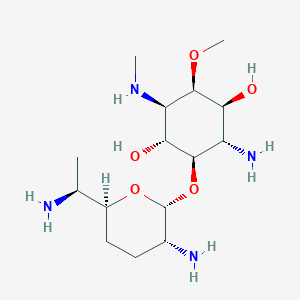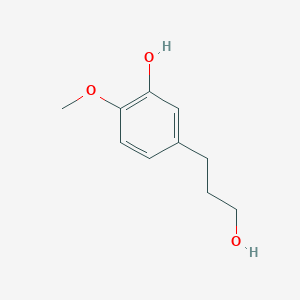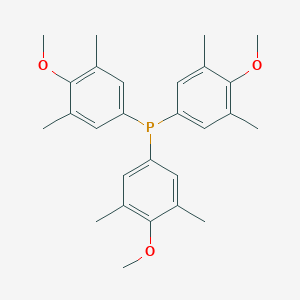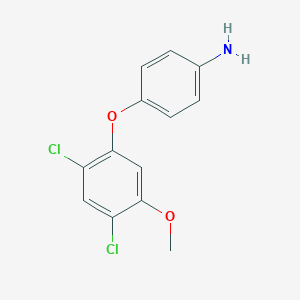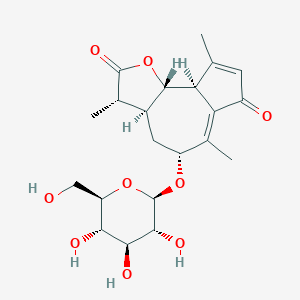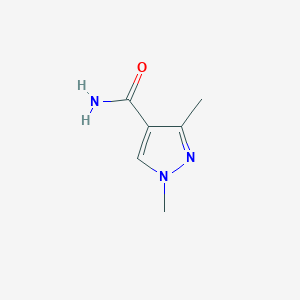
1,3-Dimethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylpyrazole-4-carboxamide, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DMPA is a pyrazole derivative that has a wide range of biological activities, making it a promising candidate for drug development and other applications.
作用機序
The mechanism of action of 1,3-Dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are involved in inflammation and pain. 1,3-Dimethylpyrazole-4-carboxamide may also act by blocking the activity of certain enzymes and receptors involved in various biological processes.
生化学的および生理学的効果
Studies have shown that 1,3-Dimethylpyrazole-4-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to improve glucose metabolism in diabetic rats. 1,3-Dimethylpyrazole-4-carboxamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
実験室実験の利点と制限
1,3-Dimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, making it a useful tool for studying various biological processes.
However, there are also some limitations to the use of 1,3-Dimethylpyrazole-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 1,3-Dimethylpyrazole-4-carboxamide may have off-target effects that could complicate experimental outcomes.
将来の方向性
There are several future directions for research on 1,3-Dimethylpyrazole-4-carboxamide. One area of interest is the development of new drugs based on its chemical structure. 1,3-Dimethylpyrazole-4-carboxamide has shown promise as a potential treatment for various diseases, and further research may lead to the development of new therapies.
Another area of interest is the development of new materials and polymers based on 1,3-Dimethylpyrazole-4-carboxamide. Its unique chemical properties make it a useful building block for the synthesis of new materials with specific properties.
Finally, further research is needed to fully understand the mechanism of action of 1,3-Dimethylpyrazole-4-carboxamide and its potential off-target effects. This will be important for the development of new drugs and the interpretation of experimental results.
合成法
The synthesis of 1,3-Dimethylpyrazole-4-carboxamide involves the reaction of 3,5-dimethylpyrazole with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with ammonia to yield 1,3-Dimethylpyrazole-4-carboxamide. The overall synthesis process is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
1,3-Dimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, 1,3-Dimethylpyrazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for cancer, diabetes, and other diseases.
In agriculture, 1,3-Dimethylpyrazole-4-carboxamide has been used as a plant growth regulator to increase crop yield and improve plant resistance to environmental stress. It has also been investigated as a potential pesticide and herbicide.
In material science, 1,3-Dimethylpyrazole-4-carboxamide has been used as a building block for the synthesis of various polymers and materials. Its unique chemical structure allows it to form strong bonds with other molecules, making it a useful tool for the development of new materials with specific properties.
特性
CAS番号 |
124845-21-2 |
|---|---|
製品名 |
1,3-Dimethylpyrazole-4-carboxamide |
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC名 |
1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3,(H2,7,10) |
InChIキー |
WIRJLEWTAGZYMM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)N)C |
正規SMILES |
CC1=NN(C=C1C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)
![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)
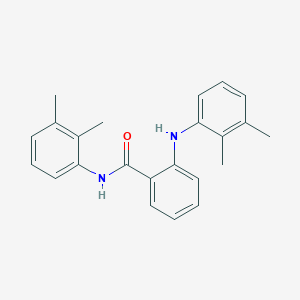
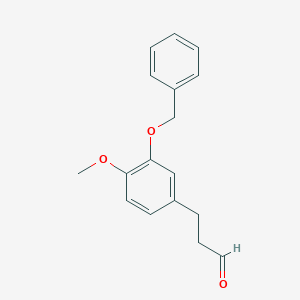
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
